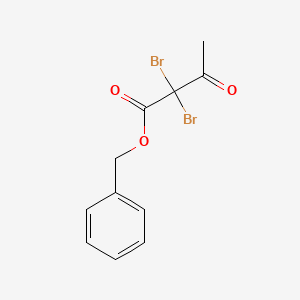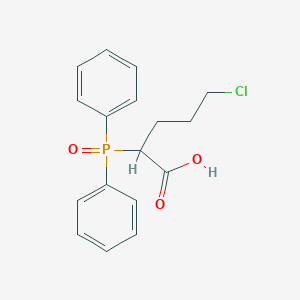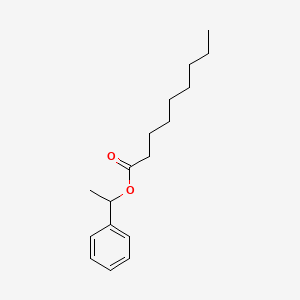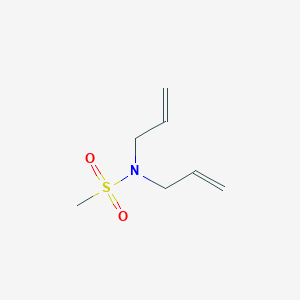
Phenylmethyl 2,2-dibromo-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenylmethyl 2,2-dibromo-3-oxobutanoate typically involves the bromination of benzyl acetoacetate. The reaction is carried out by treating benzyl acetoacetate with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 2,2-positions of the acetoacetate moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity.
化学反応の分析
Types of Reactions
Phenylmethyl 2,2-dibromo-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form phenylmethyl 3-oxobutanoate by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of phenylmethyl 2,2-dibromo-3-oxobutanoic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or primary amines are commonly used under mild conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Substitution Reactions: Formation of phenylmethyl 2-substituted-3-oxobutanoates.
Reduction Reactions: Formation of phenylmethyl 3-oxobutanoate.
Oxidation Reactions: Formation of phenylmethyl 2,2-dibromo-3-oxobutanoic acid.
科学的研究の応用
Phenylmethyl 2,2-dibromo-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of phenylmethyl 2,2-dibromo-3-oxobutanoate involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets are still under investigation, but the compound’s reactivity with nucleophiles is a key aspect of its mechanism.
類似化合物との比較
Phenylmethyl 2,2-dibromo-3-oxobutanoate can be compared with other similar compounds, such as:
2,2-Dibromo-3-nitrilopropionamide (DBNPA): Both compounds contain dibromo groups, but DBNPA is primarily used as a biocide in industrial water applications
Phenylmethyl 2,2-dichloro-3-oxobutanoate: This compound is similar in structure but contains chlorine atoms instead of bromine, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of bromine atoms, which can participate in various chemical reactions and interactions.
特性
CAS番号 |
362610-30-8 |
|---|---|
分子式 |
C11H10Br2O3 |
分子量 |
350.00 g/mol |
IUPAC名 |
benzyl 2,2-dibromo-3-oxobutanoate |
InChI |
InChI=1S/C11H10Br2O3/c1-8(14)11(12,13)10(15)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChIキー |
HICRKTRHESQLJE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C(=O)OCC1=CC=CC=C1)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methoxy-4-methyl-2-(2H-tetrazol-5-yl)-4H-furo[3,2-b]indole](/img/structure/B14145904.png)



![4-(1-carboxyethyl)-1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium](/img/structure/B14145917.png)

![4-({4-methyl-5-[(3-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B14145923.png)
![3,3a-Dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14145936.png)

![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide](/img/structure/B14145948.png)
![rel-4,4,5,5-Tetramethyl-2-[(1R,2R)-2-(trimethylsilyl)cyclopropyl]-1,3,2-dioxaborolane](/img/structure/B14145952.png)
![[2-Oxo-2-(4-phenylphenyl)ethyl] 2-chloroacetate](/img/structure/B14145959.png)


